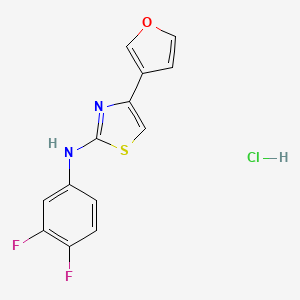

N-(3,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride

描述

N-(3,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride is a synthetic small-molecule compound characterized by a thiazole core substituted with a furan-3-yl group at the 4-position and a 3,4-difluorophenylamine moiety at the 2-position. The hydrochloride salt form enhances its solubility and bioavailability, making it suitable for pharmaceutical or agrochemical applications. Thiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of fluorine atoms on the phenyl ring typically improves metabolic stability and binding affinity to target proteins, while the furan heterocycle may contribute to π-π stacking interactions in biological systems.

属性

IUPAC Name |

N-(3,4-difluorophenyl)-4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2N2OS.ClH/c14-10-2-1-9(5-11(10)15)16-13-17-12(7-19-13)8-3-4-18-6-8;/h1-7H,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZDCLJTPLGBOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC(=CS2)C3=COC=C3)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride is a synthetic compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This compound features a unique combination of a difluorophenyl group, a furan moiety, and a thiazole ring, suggesting potential applications in medicinal chemistry.

- Molecular Formula : C13H9ClF2N2OS

- Molecular Weight : 314.74 g/mol

- CAS Number : 2034473-43-1

The biological activity of thiazole derivatives often involves interaction with various molecular targets, including enzymes and receptors. The specific mechanism for N-(3,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride includes:

- Enzyme Inhibition : Many thiazole derivatives act as inhibitors of key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may influence receptor signaling pathways, affecting cellular responses.

- DNA/RNA Binding : Some studies suggest that thiazoles can bind to nucleic acids, potentially interfering with replication or transcription processes.

Biological Activities

Research indicates that N-(3,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride exhibits several notable biological activities:

- Antimicrobial Activity : Thiazole derivatives are often evaluated for their efficacy against various microbial strains. Preliminary studies suggest that this compound may possess significant antimicrobial properties.

- Antifungal Properties : Similar compounds have demonstrated activity against fungal pathogens by inhibiting ergosterol synthesis, a critical component of fungal cell membranes.

- Cytotoxicity : The cytotoxic effects against cancer cell lines have been explored, with some derivatives showing selective toxicity towards malignant cells while sparing normal cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazole derivatives similar to N-(3,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride:

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|---|

| Compound 2d | Antifungal | Candida albicans | 1.23 |

| Compound 2e | Antifungal | Candida parapsilosis | 1.23 |

| Compound 2d | Cytotoxicity | NIH/3T3 | 148.26 |

| Compound 2e | Cytotoxicity | NIH/3T3 | 187.66 |

Structure-Activity Relationship (SAR)

The structure of N-(3,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride enhances its biological activity through various mechanisms:

- Electronegativity Influence : The presence of fluorine atoms increases the electronegativity of the phenyl group, enhancing interactions with biological targets.

- Lipophilicity : The compound's lipophilic nature may facilitate membrane permeability, allowing it to reach intracellular targets more effectively.

相似化合物的比较

Key Observations:

Core Heterocycles :

- The primary compound features a thiazole ring, whereas the pyrrolo-pyridazine derivative in has a fused bicyclic system, which may confer higher conformational rigidity and target selectivity .

- Diflubenzuron () utilizes a benzamide-urea scaffold, common in agrochemicals for its stability and insecticidal activity .

Fluorine Substituents :

- Both the primary compound and the pyrrolo-pyridazine derivative contain difluorophenyl groups, which enhance lipophilicity and resistance to oxidative metabolism. However, the latter includes a trifluoromethyl-furan group, further increasing electronegativity and steric bulk .

In contrast, diflubenzuron’s urea moiety disrupts chitin synthesis, a mechanism absent in the primary compound but indicative of structural versatility among difluorophenyl-containing molecules .

Research Findings and Activity Trends

- Thiazole Derivatives: Thiazoles are known for their role in modulating inflammatory pathways (e.g., COX-2 inhibition) and antimicrobial activity. The primary compound’s lack of a carboxylic acid or sulfonamide group distinguishes it from NSAID-like thiazoles .

- Agrochemical vs. Pharmaceutical Potential: While the primary compound’s exact application is unspecified, structurally related difluorophenyl-furan hybrids in are patented for therapeutic use, whereas highlights agrochemical utility .

Limitations and Knowledge Gaps

- No direct pharmacological data for the primary compound are available in the provided evidence. Comparative conclusions are drawn from structural analogs.

- The patent compound’s higher molecular weight (~586.5 g/mol) may limit its oral bioavailability compared to the primary compound (~323.7 g/mol), though salt formation could mitigate this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。